molecular formula C17H15ClN2O4 B5543571 3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5543571
M. Wt: 346.8 g/mol
InChI Key: YAHSJBLCNUAXAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and related derivatives often involves multi-step processes, including cyclization reactions and oxidative conditions. For example, Bhosale et al. (2017) reported the synthesis of related compounds using ultrasound-assisted synthesis, which offers advantages such as simplicity, eco-friendliness, and high yields compared to traditional methods. Similarly, Ramazani and Rezaei (2010) developed an efficient one-pot, four-component condensation method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives, providing an alternative approach to the synthesis of fully substituted oxadiazole derivatives (Bhosale, S. K., Deshpande, S., & Wagh, R., 2017); (Ramazani, A., & Rezaei, A., 2010).

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole, is often confirmed through spectroscopic techniques and X-ray crystallography. For instance, compounds related to the title compound have been characterized by IR, 1H NMR, 13C NMR, and X-ray diffraction analyses, revealing detailed insights into their molecular conformations and stabilizing interactions such as hydrogen bonding and π-π stacking interactions (Saberi, A., et al., 2009).

Chemical Reactions and Properties

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole and its derivatives participate in various chemical reactions, contributing to their broad spectrum of biological activities. These compounds have been synthesized and tested for different bioactivities, including antifungal, anticancer, and antibacterial activities. Their reactivity and functional group transformations are crucial for their biological applications and pharmacological profiles (Chen, C.-J., et al., 2007); (Jin, L., et al., 2006).

Physical Properties Analysis

The physical properties of 3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. The X-ray crystal structure of related compounds shows that spatial isolation by aromatic moieties can lead to high stability, which is crucial for their storage and application in pharmaceutical formulations (Wang, C., et al., 2006).

Chemical Properties Analysis

The chemical properties of oxadiazole derivatives are characterized by their electron-withdrawing and donating capabilities, which play a significant role in their biological activities. Their ability to form weak intermolecular interactions, such as hydrogen bonds and halogen bonds, contributes to their biological efficacy and interaction with biological targets (Al-Wahaibi, L. H., et al., 2023).

Scientific Research Applications

Antitubercular and Antioxidant Activities

A study highlighted the synthesis of novel 2-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)-5-(Aryl)-1,3,4-oxadiazoles, showing significant antitubercular activity against Mycobacterium tuberculosis. However, these compounds exhibited poor antioxidant activity (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Antibacterial and Thermal Properties

Another study synthesized unsymmetrical 2,5-disubstituted 1,3,4-oxadiazoles to evaluate their antibacterial against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds also underwent thermal studies, showing significant thermal stability and potential for antibacterial applications (Arora, Aneja, Kumar, Sharma, & Prakash, 2012).

Antiproliferative Activities

Further research into 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazole derivatives revealed antiproliferative activities against cancer cells in vitro. Some of these compounds were highly effective against PC3 cells, indicating potential use in cancer therapy (Jin, Chen, Song, Chen, Yang, Li, Hu, & Xu, 2006).

Antimicrobial and Hemolytic Activities

5-(3-Chlorophenyl)-2-((N-(substituted)-2-acetamoyl)sulfanyl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antimicrobial, hemolytic, and thrombolytic activities. These compounds showed excellent to moderate antibacterial activity and could be considered for further clinical studies (Aziz-Ur-Rehman et al., 2020).

Antifungal and Anti-Proliferative Activities

N-Mannich bases derived from 5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazole demonstrated significant antimicrobial activities against pathogenic bacteria and fungi, as well as anti-proliferative activities against several cancer cell lines. These findings suggest the therapeutic potential of these derivatives in treating infections and cancer (Al-Wahaibi, Mohamed, Tawfik, Hassan, & El-Emam, 2021).

properties

IUPAC Name

3-(4-chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-21-13-8-11(9-14(22-2)15(13)23-3)17-19-16(20-24-17)10-4-6-12(18)7-5-10/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAHSJBLCNUAXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-5-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole

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